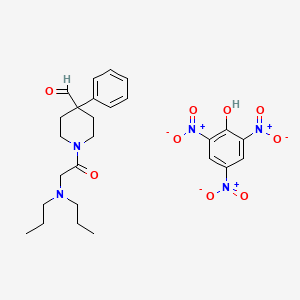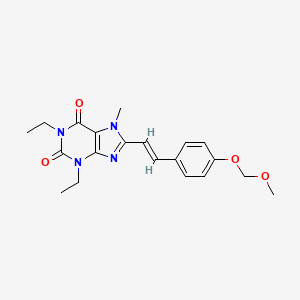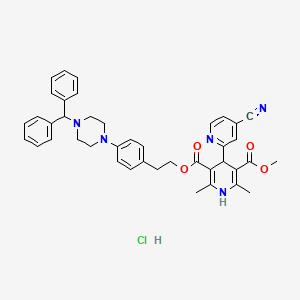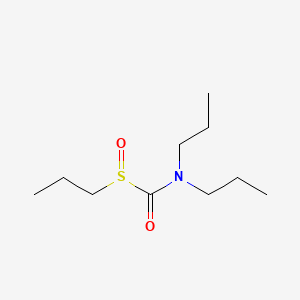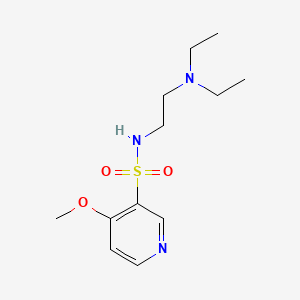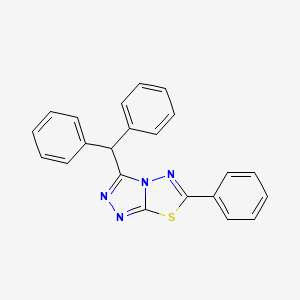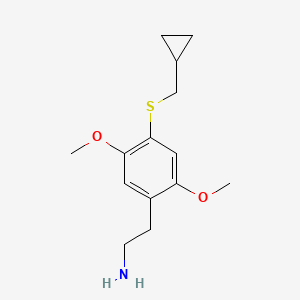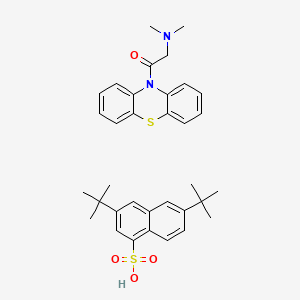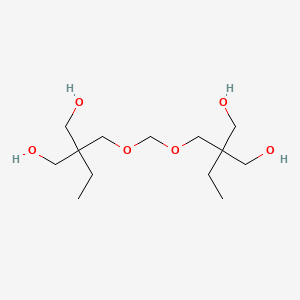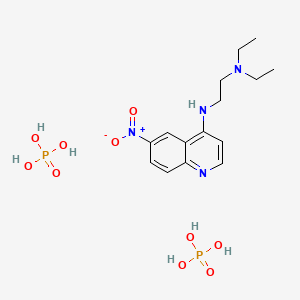
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a nitro group and a diethylaminoethyl side chain. The diphosphate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinoline is then subjected to alkylation with diethylaminoethyl chloride in the presence of a base like sodium hydroxide to introduce the diethylaminoethyl side chain.
Formation of Diphosphate Salt: Finally, the compound is converted to its diphosphate salt form by reacting it with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The quinoline core can be oxidized under strong oxidizing conditions to form quinoline N-oxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like alkyl halides, bases like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-((2-(Diethylamino)ethyl)amino)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Diethylaminoethyl Chloride: A reagent used in the synthesis of various diethylaminoethyl-substituted compounds.
Uniqueness
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is unique due to its combination of a nitro group and a diethylaminoethyl side chain on the quinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
102259-66-5 |
|---|---|
Molekularformel |
C15H26N4O10P2 |
Molekulargewicht |
484.34 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(6-nitroquinolin-4-yl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C15H20N4O2.2H3O4P/c1-3-18(4-2)10-9-17-15-7-8-16-14-6-5-12(19(20)21)11-13(14)15;2*1-5(2,3)4/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17);2*(H3,1,2,3,4) |
InChI-Schlüssel |
BAWIYGPDRGEZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




